Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate typically involves the reaction of ethyl 3-amino-1,2,4-thiadiazole-5-carboxylate with bromine. The reaction is carried out in an organic solvent such as acetic acid or ethanol, under controlled temperature conditions to ensure the selective bromination at the desired position on the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
- Ethyl 5-fluoro-1,2,4-thiadiazole-3-carboxylate
- Ethyl 5-iodo-1,2,4-thiadiazole-3-carboxylate
Uniqueness
Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Biological Activity
Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanism of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring with a bromine atom at the 5-position and an ethyl ester group at the 3-position. Its molecular formula is C₅H₆BrN₂O₂S, with a molecular weight of approximately 237.07 g/mol. The compound appears as a solid crystalline substance with a melting point between 76 to 78 °C.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent .
Antiviral Properties
In addition to its antibacterial effects, the compound has demonstrated antiviral activity. It may interact with viral enzymes or proteins essential for viral replication. Although specific mechanisms remain to be fully elucidated, similar thiadiazole derivatives have shown promise in inhibiting viral infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. It has been observed to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition can lead to DNA double-strand breaks and subsequent apoptosis in cancer cells through the activation of the p53 signaling pathway .
Case Studies on Anticancer Effects
A series of studies have evaluated the compound's efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG-2 (liver cancer) | <25 | Significant anti-proliferative activity |
MCF-7 (breast cancer) | <25 | Induction of apoptosis |
A549 (lung cancer) | 12.57 ± 0.6 | Cytotoxicity observed |
These results underscore the compound's potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its ability to bind with various biomolecules:
- Topoisomerase II Inhibition : The compound binds at the active site of topoisomerase II, preventing DNA replication and leading to cell death.
- Apoptosis Induction : By activating pathways such as p53 signaling, it triggers programmed cell death in malignant cells.
Properties
Molecular Formula |
C5H5BrN2O2S |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3 |
InChI Key |
RRMHNUMXWNMIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)Br |
Origin of Product |
United States |
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